(4-Fluoro-2-methylphenyl)methanesulfonyl chloride
Overview
Description
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organic compound with the chemical formula C8H8ClFO2S. It is a colorless to pale yellow liquid with a pungent odor . This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (4-Fluoro-2-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-Fluoro-2-methylphenyl)methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in the presence of water or aqueous base at room temperature.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
(4-Fluoro-2-methylphenyl)methanesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Research: Used in the modification of biomolecules and the study of enzyme mechanisms.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in organic synthesis and biological research to modify molecules and study reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-4-8(10)3-2-7(6)5-13(9,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBXWNASKGTXCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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